- Application of N-benzyl prochloraz derivant as polymyxin antibiotic synergist, China, , ,

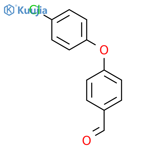

Cas no 93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol)

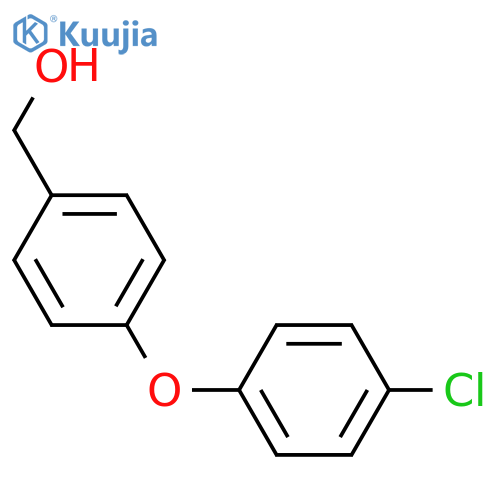

93497-08-6 structure

Nome del prodotto:4-(4-Chlorophenoxy)phenylmethanol

Numero CAS:93497-08-6

MF:C13H11ClO2

MW:234.678242921829

MDL:MFCD11190406

CID:1982406

PubChem ID:13384254

4-(4-Chlorophenoxy)phenylmethanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzenemethanol, 4-(4-chlorophenoxy)-

- 4-(4-chlorophenoxy)Benzenemethanol

- 4-(4-chlorophenoxy)benzyl alcohol

- 4-(4-Chlorophenoxy)benzenemethanol (ACI)

- [4-(4-Chloro-phenoxy)-phenyl]-methanol

- DA-22554

- MFCD11190406

- [4-(4-chlorophenoxy)phenyl]methanol

- SB40065

- CS-0340778

- (4-(4-Chlorophenoxy)phenyl)methanol

- SCHEMBL20591074

- 93497-08-6

- 4-(4-Chlorophenoxy)phenylmethanol

-

- MDL: MFCD11190406

- Inchi: 1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2

- Chiave InChI: KJGZOJJWQRGHCL-UHFFFAOYSA-N

- Sorrisi: ClC1C=CC(OC2C=CC(CO)=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 234.0447573g/mol

- Massa monoisotopica: 234.0447573g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 194

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.5

- Superficie polare topologica: 29.5Ų

4-(4-Chlorophenoxy)phenylmethanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-25g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 25g |

¥34958.27 | 2025-01-22 | |

| TRC | C995480-10mg |

[4-(4-Chlorophenoxy)phenyl]methanol |

93497-08-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A019120074-1g |

(4-(4-Chlorophenoxy)phenyl)methanol |

93497-08-6 | 95% | 1g |

$400.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1127276-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 95% | 1g |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127276-500mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 95% | 500mg |

$240 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 1g |

2527.17CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-250mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 250mg |

1263.58CNY | 2021-05-08 | |

| A2B Chem LLC | AH96842-5mg |

(4-(4-Chlorophenoxy)phenyl)methanol |

93497-08-6 | 90% | 5mg |

$136.00 | 2024-07-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-500mg |

[4-(4-Chloro-phenoxy)-phenyl]-methanol |

93497-08-6 | 97% | 500mg |

¥1731.3 | 2025-01-22 | |

| abcr | AB535884-1g |

[4-(4-Chloro-phenoxy)-phenyl]-methanol; . |

93497-08-6 | 1g |

€540.40 | 2024-08-02 |

4-(4-Chlorophenoxy)phenylmethanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Borane Solvents: Dimethyl sulfide

Riferimento

- Analogs of clofibrate and clobuzarit containing fluorine in the side chains, European Journal of Medicinal Chemistry, 1984, 19(3), 205-14

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water

1.2 Reagents: Sodium sulfate Solvents: Water

Riferimento

- Preparation of thiazole compounds as activators of soluble guanylate cyclase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Application of n-benzylimidazolecarboxamide derivatives as synergist for polymyxin antibiotics, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

Riferimento

- Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulence, European Journal of Medicinal Chemistry, 2020, 185,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Malachite Solvents: Tetrahydrofuran

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C

Riferimento

- Copper promoted synthesis of diaryl ethers, Chemistry Preprint Server, 2002, 1, 1-8

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt; 5 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, 0 °C → rt

1.2 Reagents: Sodium sulfate decahydrate

1.2 Reagents: Sodium sulfate decahydrate

Riferimento

- Preparation of glycalpyramide derivatives and their application as anticoccidial medicine, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C

1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C

Riferimento

- Copper promoted synthesis of diaryl ethers, New Journal of Chemistry, 2004, 28(11), 1390-1393

4-(4-Chlorophenoxy)phenylmethanol Raw materials

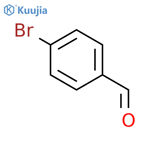

- 4-Bromobenzaldehyde

- 4-(4-Chlorophenoxy)benzaldehyde

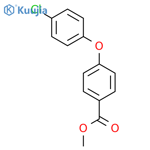

- Methyl 4-(4-chlorophenoxy)benzoate

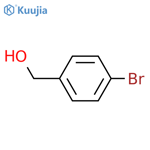

- 4-Bromobenzyl alcohol

4-(4-Chlorophenoxy)phenylmethanol Preparation Products

4-(4-Chlorophenoxy)phenylmethanol Letteratura correlata

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol) Prodotti correlati

- 1046817-22-4(1-Methylcyclopropyl 4-nitrophenyl carbonate)

- 1261451-84-6(Ethyl 3-fluoro-2-hydroxyphenylacetate)

- 2234285-81-3(IDH1 Inhibitor 1)

- 886930-06-9(7-chloro-2-{4-3-(ethanesulfonyl)benzoylpiperazin-1-yl}-4-methyl-1,3-benzothiazole)

- 2141633-51-2(1-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde)

- 325722-28-9(1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline)

- 2138297-87-5(Propan-2-yl 2-fluorosulfonyl-2-methylpropanoate)

- 1227955-18-1(3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide)

- 1784091-88-8(1-(4-bromophenyl)cyclopropylmethanethiol)

- 2171698-36-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-2-methyl-1,3-thiazolidine-4-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93497-08-6)4-(4-Chlorophenoxy)phenylmethanol

Purezza:99%/99%/99%/99%/99%

Quantità:1g/5g/25g/500mg/250mg

Prezzo ($):327.0/1306.0/4381.0/217.0/163.0